

Preparation of 10alpha-Hydroxy Nicergoline Analytical Standard: Application Notes and Protocols

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Compound of Interest

Compound Name: 10alpha-Hydroxy Nicergoline

Cat. No.: B15123827

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Introduction

10alpha-Hydroxy Nicergoline is a primary metabolite and a known impurity of Nicergoline, an ergot derivative used in the treatment of senile dementia and other vascular disorders.[1][2] As with any active pharmaceutical ingredient (API), the accurate identification and quantification of its impurities and metabolites are critical for ensuring drug safety and efficacy. Therefore, a well-characterized analytical standard of **10alpha-Hydroxy Nicergoline** is essential for method development, validation, and routine quality control of Nicergoline in drug substances and formulations.

These application notes provide a comprehensive overview and detailed protocols for the preparation, purification, and characterization of a **10alpha-Hydroxy Nicergoline** analytical standard.

Application Notes

Relevance of 10alpha-Hydroxy Nicergoline

- **Impurity Profiling:** **10alpha-Hydroxy Nicergoline** is listed as a potential impurity in Nicergoline drug products. Its presence and concentration must be monitored to ensure they remain within acceptable limits as defined by regulatory bodies.

- **Metabolite Studies:** Being a metabolite, this compound is crucial for pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Nicergoline.
- **Forced Degradation Studies:** The preparation of **10alpha-Hydroxy Nicergoline** can be achieved through forced degradation of Nicergoline, providing insights into the drug's stability and degradation pathways under various stress conditions.[3]

Analytical Techniques

A combination of chromatographic and spectroscopic techniques is necessary for the comprehensive characterization of the **10alpha-Hydroxy Nicergoline** analytical standard.

- **High-Performance Liquid Chromatography (HPLC):** HPLC is the primary technique for the separation, quantification, and purity assessment of **10alpha-Hydroxy Nicergoline**. A stability-indicating HPLC method is crucial to separate it from Nicergoline and other related substances.[3][4]
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** LC-MS is employed for the confirmation of the molecular weight and for providing structural information through fragmentation analysis.[5]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are indispensable for the unambiguous structural elucidation and confirmation of the **10alpha-Hydroxy Nicergoline** molecule.[6] Quantitative NMR (qNMR) can be used for the accurate determination of the standard's purity.
- **Purity and Assay Assignment:** The final certified purity of the analytical standard is typically a mass balance calculation that combines data from HPLC purity, moisture content (Karl Fischer titration), residual solvent analysis (Headspace GC), and inorganic impurity content (sulfated ash).

Experimental Protocols

Protocol 1: Preparation of 10alpha-Hydroxy Nicergoline by Alkaline Hydrolysis of Nicergoline

This protocol describes the preparation of **10alpha-Hydroxy Nicergoline** from Nicergoline via a controlled alkaline hydrolysis.

Materials:

- Nicergoline
- Methanol (HPLC grade)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Deionized water
- Ethyl acetate
- Brine solution (saturated NaCl)
- Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

- Round-bottom flask
- Magnetic stirrer with heating plate
- pH meter
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Dissolution:** Dissolve 1 gram of Nicergoline in 50 mL of methanol in a 100 mL round-bottom flask.

- Hydrolysis: While stirring, add 10 mL of 1 M sodium hydroxide solution to the flask.
- Reaction Monitoring: Heat the reaction mixture to 40°C and monitor the progress of the hydrolysis by HPLC every 30 minutes. The reaction is complete when the peak corresponding to Nicergoline is no longer a major component and the peak for **10alpha-Hydroxy Nicergoline** is maximized.
- Neutralization: Cool the reaction mixture to room temperature and neutralize to pH 7 with 1 M hydrochloric acid.
- Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
- Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with 50 mL of ethyl acetate.
- Washing: Combine the organic layers and wash with 50 mL of brine solution.
- Drying: Dry the organic layer over anhydrous sodium sulfate.
- Concentration: Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure to obtain the crude **10alpha-Hydroxy Nicergoline**.

Protocol 2: Purification of 10alpha-Hydroxy Nicergoline by Preparative HPLC

This protocol outlines the purification of the crude product from Protocol 1 using preparative high-performance liquid chromatography.

Instrumentation and Conditions:

Parameter	Value
Instrument	Preparative HPLC system
Column	C18, 10 μ m, 250 x 21.2 mm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	20% to 60% B over 30 minutes
Flow Rate	20 mL/min
Detection	UV at 280 nm
Injection Volume	500 μ L (of a 10 mg/mL solution in methanol)

Procedure:

- Sample Preparation: Dissolve the crude **10alpha-Hydroxy Nicergoline** in methanol to a concentration of 10 mg/mL.
- Purification: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the main peak of **10alpha-Hydroxy Nicergoline**.
- Fraction Analysis: Analyze the collected fractions for purity using analytical HPLC.
- Pooling and Concentration: Pool the pure fractions and remove the organic solvent using a rotary evaporator.
- Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified **10alpha-Hydroxy Nicergoline** as a solid.

Protocol 3: Characterization and Certification of 10alpha-Hydroxy Nicergoline Analytical Standard

This protocol details the analytical procedures for the structural confirmation and purity determination of the prepared standard.

3.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Parameter	Value
Instrument	Analytical HPLC with UV detector
Column	C18, 5 μ m, 250 x 4.6 mm
Mobile Phase A	0.1% Trifluoroacetic acid in Water
Mobile Phase B	0.1% Trifluoroacetic acid in Acetonitrile
Gradient	10% to 50% B over 25 minutes
Flow Rate	1.0 mL/min
Detection	UV at 280 nm
Column Temperature	30°C
Injection Volume	10 μ L

3.2 Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Mass Analyzer	Quadrupole Time-of-Flight (Q-TOF)
Scan Range	m/z 100-1000
Expected [M+H] ⁺	470.1083

3.3 Nuclear Magnetic Resonance (NMR) for Structural Elucidation

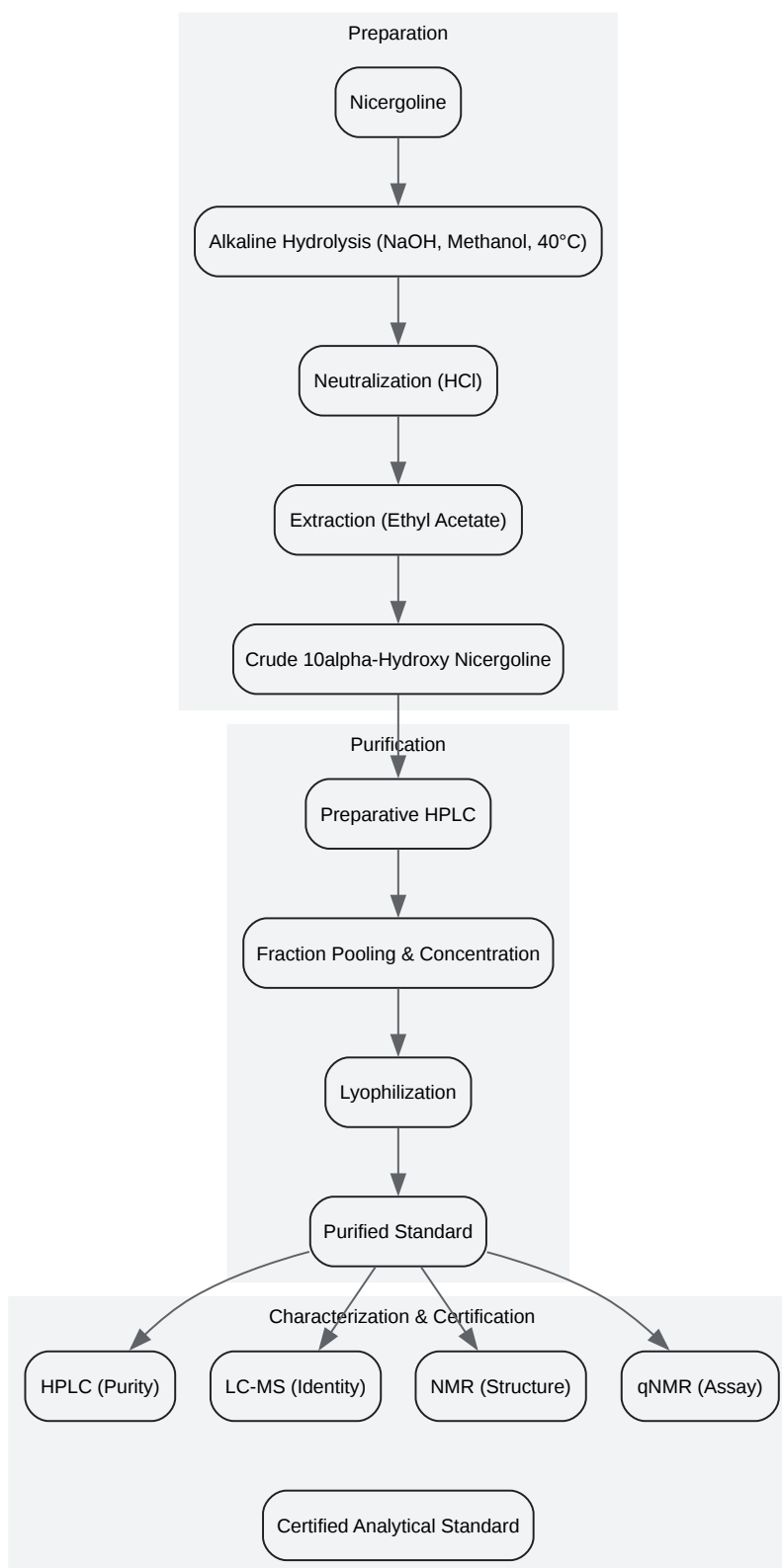
- ¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆).
- ¹³C NMR: Acquire a carbon-13 NMR spectrum in the same solvent.
- 2D NMR: Perform COSY and HSQC experiments to aid in proton and carbon assignments.

3.4 Quantitative Data Summary

Test	Method	Specification	Result
Appearance	Visual Inspection	White to off-white solid	Conforms
Identity	LC-MS	$[M+H]^+ = 470.1083 \pm 5$ ppm	Conforms
Identity	1H NMR	Spectrum conforms to structure	Conforms
Purity (HPLC)	HPLC-UV (Area %)	$\geq 98.0\%$	99.2%
Moisture	Karl Fischer Titration	$\leq 1.0\%$	0.3%
Residual Solvents	Headspace GC	Methanol ≤ 3000 ppm, Acetonitrile ≤ 410 ppm, Ethyl Acetate ≤ 5000 ppm	Conforms
Assay (qNMR)	1H NMR vs. Maleic Acid	98.0% - 102.0%	99.5%

Visualizations

Experimental Workflow



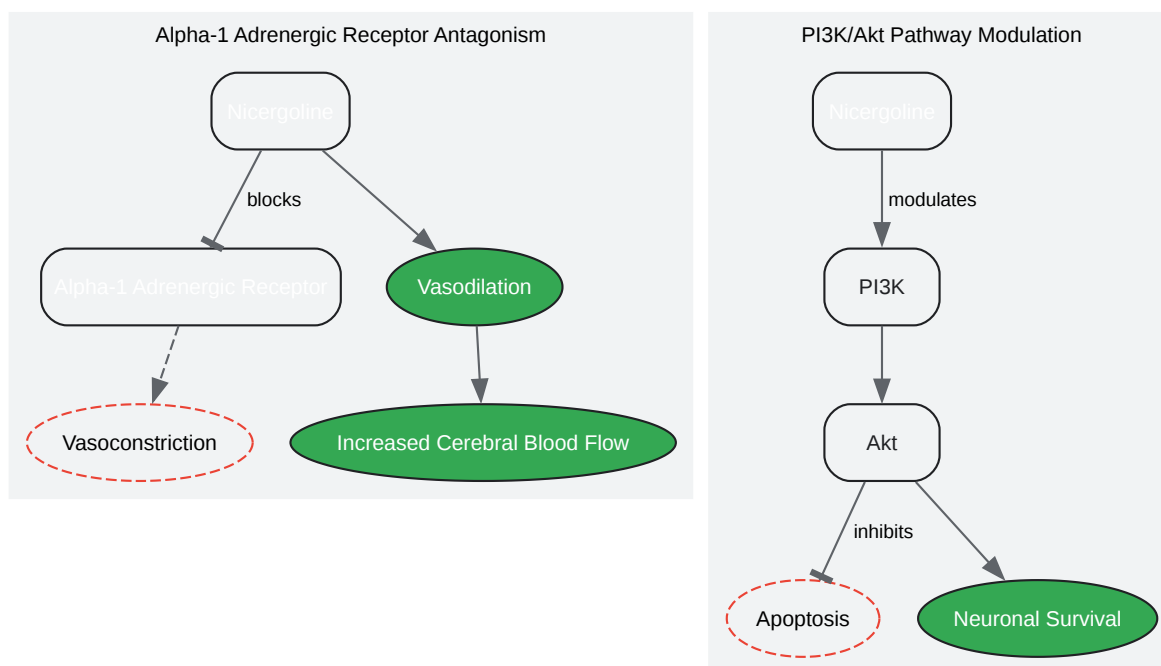
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Caption: Workflow for the preparation and certification of **10alpha-Hydroxy Nicergoline**.

Nicergoline Signaling Pathways

Nicergoline exerts its pharmacological effects through multiple signaling pathways. It is known to be an antagonist of alpha-1 adrenergic receptors and also influences the PI3K/Akt pathway.

[7][8][9]



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Caption: Key signaling pathways modulated by Nicergoline.

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